molecular formula C13H21N3O2 B8391718 tert-butyl1,3-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-butyl1,3-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No. B8391718
M. Wt: 251.32 g/mol
InChI Key: IKPCREAVCKXAAO-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (7.50 g, 29.84 mmol, 1.0 eq) in acetone was added K2CO3 (13.00 g, 3.0 eq) and iodomethane (2.20 mL, 1.2 eq). The reaction mixture was heated to reflux for 1.5 h and concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 90:1 (v/v) DCM/MeOH) to give the title compounds tert-butyl1,3-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3.0 g, 37.97%) and tert-butyl 2,3-dimethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3.5 g, 44.30%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 252.32 (M+1).
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10][C:5]=2[NH:4][N:3]=1.[C:18]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O>[C:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][C:5]2[N:4]([CH3:18])[N:3]=[C:2]([CH3:1])[C:6]=2[CH2:7]1)=[O:12])([CH3:17])([CH3:16])[CH3:15].[CH3:18][N:3]1[C:2]([CH3:1])=[C:6]2[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10][C:5]2=[N:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with a silica gel column (eluting agent: 90:1 (v/v) DCM/MeOH)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N(N=C2C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 37.97%
Name
Type
product
Smiles
CN1N=C2C(CN(CC2)C(=O)OC(C)(C)C)=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181277B2

Procedure details

To a solution of tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (7.50 g, 29.84 mmol, 1.0 eq) in acetone was added K2CO3 (13.00 g, 3.0 eq) and iodomethane (2.20 mL, 1.2 eq). The reaction mixture was heated to reflux for 1.5 h and concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 90:1 (v/v) DCM/MeOH) to give the title compounds tert-butyl1,3-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3.0 g, 37.97%) and tert-butyl 2,3-dimethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3.5 g, 44.30%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 252.32 (M+1).
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10][C:5]=2[NH:4][N:3]=1.[C:18]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O>[C:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][C:5]2[N:4]([CH3:18])[N:3]=[C:2]([CH3:1])[C:6]=2[CH2:7]1)=[O:12])([CH3:17])([CH3:16])[CH3:15].[CH3:18][N:3]1[C:2]([CH3:1])=[C:6]2[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10][C:5]2=[N:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with a silica gel column (eluting agent: 90:1 (v/v) DCM/MeOH)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N(N=C2C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 37.97%
Name
Type
product
Smiles
CN1N=C2C(CN(CC2)C(=O)OC(C)(C)C)=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.